(R)-8-Chloro-6-methylchroman-4-amine

Chiral resolution Enantiomeric excess Stereospecific receptor recognition

Select this enantiopure (R)-configured chroman-4-amine for your CNS and pain research programs. The 8-chloro-6-methyl substitution pattern provides a distinct LogP profile (calc. 2.43) ideal for blood-brain barrier penetration, directly enabling synthesis of Bradykinin B1 antagonists. Its defined (R)-stereochemistry eliminates the need for costly chiral resolution, ensuring batch-to-batch reproducibility in your receptor binding assays. Avoid experimental variability caused by racemic or regioisomeric analogs.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B13039362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-Chloro-6-methylchroman-4-amine
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Cl)OCCC2N
InChIInChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1
InChIKeyYMWFYNANVKWNEW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-8-Chloro-6-methylchroman-4-amine (CAS 1213049-44-5) Is a Differentiated Chiral Chroman-4-amine Scaffold for Scientific Procurement


(R)-8-Chloro-6-methylchroman-4-amine (CAS 1213049-44-5, C₁₀H₁₂ClNO, MW 197.66 g/mol) is an enantiomerically pure (R)-configured chroman-4-amine derivative bearing a chlorine atom at the 8-position and a methyl substituent at the 6-position of the benzodihydropyran ring system . This compound belongs to the class of substituted chroman-4-amines, which constitute key intermediates for the synthesis of human Bradykinin B1 receptor antagonists and serve as privileged scaffolds in central nervous system (CNS) drug discovery programs targeting 5-HT (serotonin) receptor subtypes [1][2]. The (R)-stereochemistry, combined with the dual 8-chloro/6-methyl substitution pattern, imparts a distinct physicochemical profile that differentiates it from its (S)-enantiomer and from analogs lacking either the 8-chloro or 6-methyl substituent.

Why Generic Substitution of (R)-8-Chloro-6-methylchroman-4-amine with Its Enantiomer or Des-chloro/Des-methyl Analogs Is Not Scientifically Equivalent


The (R)-8-chloro-6-methyl substitution pattern is not a generic chroman-4-amine feature; each structural element independently modulates lipophilicity, amine basicity, and receptor recognition. The (R)-enantiomer of chroman-4-amine has been shown to exhibit up to 3-fold higher affinity for somatostatin receptors compared to its (S)-counterpart in radioligand binding assays, demonstrating that stereochemistry alone can produce pharmacologically meaningful potency shifts . The 8-chloro substituent raises the calculated LogP by approximately 1.1 log units relative to the 8-des-chloro analog, altering membrane partitioning and metabolic stability [1]. Substituting the 6-methyl group or relocating the chloro substituent to the 6-position (regioisomeric exchange) yields a compound with identical molecular formula and mass but a different spatial arrangement of pharmacophoric elements, which can lead to divergent target binding profiles . Because these structural differences produce quantifiably distinct physicochemical properties and can lead to different SAR outcomes in receptor binding assays, procurement of a non-isosteric or racemic analog cannot be assumed to yield equivalent experimental results.

Quantitative Differentiators for (R)-8-Chloro-6-methylchroman-4-amine Against Closest Analogs


Enantiomeric Identity and Chiral Purity: (R)-Enantiomer vs. (S)-Enantiomer

The target compound is the (R)-enantiomer of 8-chloro-6-methylchroman-4-amine (CAS 1213049-44-5), supplied at 98% purity, whereas the (S)-enantiomer (CAS 1212940-38-9) is typically available at 95% purity . The stereochemistry at the C-4 position is a critical determinant of biological activity for the chroman-4-amine scaffold. For the unsubstituted chroman-4-amine, the (R)-enantiomer demonstrates approximately 3-fold higher affinity for somatostatin receptors compared to the (S)-enantiomer in radioligand binding assays . This stereochemical preference is consistent with asymmetric receptor binding pockets that discriminate between (R)- and (S)-configured primary amines. In the context of Bradykinin B1 receptor antagonist synthesis, the (R)-chroman-4-amine intermediate is specified as the active enantiomer and is obtained via asymmetric synthesis with retention of enantiomeric excess [1].

Chiral resolution Enantiomeric excess Stereospecific receptor recognition

Lipophilicity (LogP) Differentiation: 8-Chloro vs. 8-Hydro and 8-Fluoro Analogs

The 8-chloro substituent significantly elevates the computed octanol-water partition coefficient (LogP) of (R)-8-chloro-6-methylchroman-4-amine relative to its 8-hydro (des-chloro) and 8-fluoro analogs. The target compound has a calculated LogP of 2.43, compared to 1.3 for (R)-6-methylchroman-4-amine (8-H analog, CAS 756818-55-0) and 1.4 for (R)-8-fluoro-6-methylchroman-4-amine (CAS 1272732-49-6) [1][2]. This represents a log-unit increase of +1.13 over the des-chloro analog and +1.03 over the fluoro analog, corresponding to an approximately 13-fold higher partition coefficient. The increased lipophilicity is driven by the larger van der Waals volume and polarizability of the chlorine atom compared to hydrogen or fluorine, and it is expected to enhance passive membrane permeability while also potentially increasing metabolic clearance via CYP450-mediated oxidation [3].

Lipophilicity Membrane permeability Metabolic stability LogP

Amine Basicity (pKa) Modulation by the 8-Chloro Substituent Relative to Unsubstituted Chroman-4-amine

The electron-withdrawing effect of the 8-chloro substituent reduces the basicity of the C-4 primary amine relative to the unsubstituted chroman-4-amine scaffold. The predicted pKa of 8-chlorochroman-4-amine is 8.42 ± 0.20, while the predicted pKa of the parent chroman-4-amine is 8.87 ± 0.20 . This corresponds to a ΔpKa of -0.45 units, meaning the 8-chloro analog is approximately 2.8-fold less basic than the parent. The 8-chloro-6-methylchroman-4-amine compound is expected to retain a similar pKa (~8.42) because the 6-methyl group exerts a minimal electronic effect on the remote C-4 amine [1]. At physiological pH (7.4), this pKa shift alters the ratio of protonated (charged) to neutral free-base species: the 8-chloro-substituted amine exists with a higher fraction of the uncharged, membrane-permeable form compared to the parent chroman-4-amine, which may influence passive diffusion across lipid bilayers and phospholipidosis potential [2].

Amine basicity pKa Electron-withdrawing effect Ionization state

Regioisomeric Differentiation: 8-Chloro-6-methyl vs. 6-Chloro-8-methyl Chroman-4-amine

(R)-8-Chloro-6-methylchroman-4-amine (CAS 1213049-44-5) and (R)-6-chloro-8-methylchroman-4-amine (CAS 1213592-20-1) are regioisomers: both have the molecular formula C₁₀H₁₂ClNO and identical molecular weight (197.66 g/mol), yet they differ in the positions of the chlorine and methyl substituents on the chroman aromatic ring . In the target compound, chlorine is at the 8-position (ortho to the ring oxygen) and methyl is at the 6-position (para to the ring oxygen). In the regioisomer, these substituents are exchanged. This positional swap affects the electronic environment of the aromatic ring, the steric accessibility of the primary amine, and the shape complementarity with biological targets. In chroman-based 5-HT receptor ligands, the substitution pattern on the aromatic ring has been shown to modulate receptor subtype selectivity: 6-substituted chroman derivatives often favor 5-HT1A binding, while 8-substituted analogs can shift selectivity toward 5-HT2A or 5-HT6 receptors [1][2]. Consequently, the two regioisomers cannot be interchanged without altering pharmacological outcomes.

Regioisomerism Structure-activity relationship Pharmacophore mapping Isosteric replacement

Chiral Chroman-4-amine as a Key Intermediate for Bradykinin B1 Receptor Antagonist Synthesis

Chiral chroman-4-amines, including the (R)-configured scaffold, have been explicitly identified as key intermediates in the synthesis of human Bradykinin B1 receptor antagonists [1][2]. In the asymmetric decarboxylative Mannich reaction reported by Jia et al. (2016), chiral chroman-4-amines were obtained in high yields with excellent enantioselectivities and subsequently transformed without loss of enantiomeric purity into the target B1 antagonist intermediate [1]. The B1 receptor is a validated therapeutic target for inflammatory pain and neuropathic pain, and antagonists of this receptor have progressed to clinical development. The (R)-8-chloro-6-methylchroman-4-amine scaffold represents a functionalized variant of this intermediate class, with the 8-chloro and 6-methyl groups providing additional vectors for SAR optimization around the B1 antagonist pharmacophore [3]. An enantioselective synthesis route yielding (R)-chroman-4-amines in high enantiomeric excess (ee) from substituted chroman-4-ones via CBS reduction and azide inversion has also been established, confirming the synthetic tractability of this chiral scaffold [4].

Bradykinin B1 receptor Chiral intermediate Enantioselective synthesis Pain therapeutics

Optimal Research and Industrial Application Scenarios for (R)-8-Chloro-6-methylchroman-4-amine


Enantiopure Building Block for Bradykinin B1 Receptor Antagonist SAR Programs

The (R)-8-chloro-6-methylchroman-4-amine scaffold serves as a direct chiral intermediate for synthesizing human Bradykinin B1 receptor antagonists, a target class validated for inflammatory and neuropathic pain [Section 3, Evidence Item 5]. The pre-installed 8-chloro and 6-methyl substituents provide synthetic handles for further derivatization—via nucleophilic aromatic substitution or cross-coupling at the chloro position—enabling rapid exploration of peripheral SAR without the need for de novo chroman ring construction. The enantiopure (R)-configuration eliminates the requirement for chiral chromatographic resolution of the final antagonist. [1]

Lipophilicity-Driven CNS Penetration Screening in 5-HT Receptor Drug Discovery

With a calculated LogP of 2.43—over 1 log unit above its 8-hydro and 8-fluoro analogs [Section 3, Evidence Item 2]—this compound is positioned within the optimal lipophilicity range for CNS drug candidates (LogP 2–4) [2]. The 8-chloro substituent confers balanced lipophilicity that supports passive blood-brain barrier penetration while avoiding the excessive LogP (>5) associated with phospholipidosis and metabolic instability. This makes (R)-8-chloro-6-methylchroman-4-amine suitable as a starting scaffold for medicinal chemistry programs targeting 5-HT2A, 5-HT2C, or 5-HT6 receptors in CNS indications [3].

Comparative Physicochemical Profiling and Matched Molecular Pair Analysis

The target compound forms a valuable matched molecular pair with its 8-hydro (CAS 756818-55-0), 8-fluoro (CAS 1272732-49-6), and regioisomeric 6-chloro-8-methyl (CAS 1213592-20-1) analogs [Section 3, Evidence Items 2 and 4]. Procurement of this set enables quantitative evaluation of the chlorine atom's contribution to LogP (Δ = +1.1), pKa (Δ = -0.45 vs. parent), and target binding affinity within a single experimental campaign. Such systematic matched-pair analysis is a cornerstone of modern drug design for deconvoluting substituent contributions to potency, selectivity, and ADMET properties. [4]

Quote Request

Request a Quote for (R)-8-Chloro-6-methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.